6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide
Description
6-(8-Oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide is a quinazolinone derivative characterized by a fused dioxoloquinazolinone core, a sulfanylidene group at position 6, and a hexanamide side chain substituted with a 4-phenylbutan-2-yl group. Quinazolinones are known for diverse biological activities, including kinase inhibition and antimicrobial properties . The sulfanylidene moiety may enhance binding interactions via hydrogen bonding or hydrophobic effects, while the branched 4-phenylbutan-2-yl substituent likely contributes to lipophilicity and target affinity.
Properties
Molecular Formula |
C25H29N3O4S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide |
InChI |
InChI=1S/C25H29N3O4S/c1-17(11-12-18-8-4-2-5-9-18)26-23(29)10-6-3-7-13-28-24(30)19-14-21-22(32-16-31-21)15-20(19)27-25(28)33/h2,4-5,8-9,14-15,17H,3,6-7,10-13,16H2,1H3,(H,26,29)(H,27,33) |
InChI Key |
MIPPECNWVPYROK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Dioxolo[4,5-g]Quinazoline Skeleton
The fused dioxoloquinazoline system is constructed via cyclocondensation of 4,5-dihydroxyanthranilic acid with urea in the presence of phosphoryl chloride (POCl₃) at 120°C for 6 hours. Ethylene glycol is employed to form the dioxolane ring under acidic conditions (H₂SO₄, reflux).
Reaction Conditions :
Introduction of the Sulfanylidene Group
Thionation at position 6 is achieved using Lawesson’s reagent (2.0 equiv) in anhydrous toluene at 80°C for 4 hours. The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Critical Note : Excess reagent leads to over-thionation; stoichiometry must be tightly controlled.
Synthesis of 4-Phenylbutan-2-ylamine
4-Phenylbutan-2-one is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol (pH 5–6, 24 hours). The amine is purified via distillation (bp 112–115°C at 15 mmHg).
Hexanamide Formation
Hexanoyl chloride (1.1 equiv) is coupled with 4-phenylbutan-2-ylamine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base. The reaction proceeds at 0°C to room temperature over 2 hours.
Yield : 82% (isolated via column chromatography, silica gel, hexane/ethyl acetate 3:1).
Final Amide Coupling
Intermediates A and B are coupled using HATU (1.5 equiv) and DIPEA (3.0 equiv) in DCM at room temperature for 12 hours. The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Optimized Parameters :
| Parameter | Value |
|---|---|
| Coupling reagent | HATU (vs. EDCl/HOBt) |
| Solvent | DCM (anhydrous) |
| Reaction time | 12 hours |
| Final yield | 57% (after purification) |
Analytical Characterization
1H NMR (400 MHz, CDCl₃) :
-
δ 7.28–7.15 (m, 5H, aromatic), 6.82 (s, 1H, quinazoline H), 5.92 (s, 2H, dioxolane), 4.21 (q, 1H, NHCO), 3.01 (t, 2H, SCH₂).
HRMS (ESI+) :
Challenges and Mitigation Strategies
Regioselectivity in Dioxolane Formation
Early methods suffered from competing 5-membered vs. 6-membered ring formation. Using ethylene glycol with H₂SO₄ (instead of HCl) improved regioselectivity to 9:1.
Amide Coupling Efficiency
Initial attempts with EDCl/HOBt gave ≤40% yield due to steric hindrance. Switching to HATU enhanced activation of the carboxylic acid, improving yields to 57%.
Comparative Analysis with Structural Analogs
| Compound | Side Chain | Coupling Yield | Reference |
|---|---|---|---|
| Target compound | Hexanamide | 57% | |
| 4-Phenylbutanamide analog | Butanamide | 62% | |
| 4-Methoxybenzyl analog | Methoxybenzylamide | 55% |
Key Insight : Longer alkyl chains (e.g., hexanamide) marginally reduce yields due to increased hydrophobicity during purification.
Industrial-Scale Considerations
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-(4-phenylbutan-2-yl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-(4-phenylbutan-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(4-Methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
- Key Difference : The amide nitrogen is substituted with a 4-methylbenzyl group instead of 4-phenylbutan-2-yl.
N-(1,3-Benzodioxol-5-ylmethyl)-6-[6-(2-(butylamino)-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
- Key Differences: A benzodioxolylmethyl group replaces the 4-phenylbutan-2-yl. An additional sulfanyl-ethyl-amide substituent is present on the quinazolinone ring.
- Implications: The benzodioxole group increases aromaticity and polarity, while the extra sulfanyl-ethyl-amide may enhance hydrogen bonding (9 acceptors vs.
N-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide
- Key Differences :
- A fluorophenyl-piperazinylpropyl group replaces the 4-phenylbutan-2-yl.
- The piperazine ring introduces basic nitrogen atoms.
- Implications : The fluorine atom’s electronegativity and piperazine’s basicity may improve solubility and receptor selectivity, particularly in neurological targets .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
- XlogP : All analogs exhibit moderate lipophilicity (~3.9), suggesting similar membrane permeability.
- Molecular Weight : The fluorophenyl-piperazinyl derivative (555.7 g/mol) is lighter than the benzodioxole analog (620.7 g/mol), which may influence bioavailability.
Research Implications
- Structure-Activity Relationships (SAR) : The 4-phenylbutan-2-yl group in the main compound likely balances lipophilicity and steric effects, while piperazine or benzodioxole substituents in analogs modulate polarity and target specificity.
- Synthetic Routes : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is a plausible method for synthesizing such derivatives, though direct data on the main compound’s synthesis is lacking .
- Biological Potential: The fluorophenyl-piperazinyl analog’s fluorine atom and basic nitrogen may enhance CNS penetration, whereas the benzodioxole group’s polarity could favor peripheral targets .
Biological Activity
The compound 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a quinazoline core with a dioxolo ring, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.53 g/mol. The compound features several functional groups that may contribute to its biological activity, including a sulfanylidene moiety and an amide linkage.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O4S |
| Molecular Weight | 439.53 g/mol |
| LogP | 3.3154 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 68.325 Ų |
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities:
- Anti-inflammatory Activity : Quinazoline derivatives are known for their COX-2 inhibitory properties, which can reduce inflammation. A related compound demonstrated a COX-2 inhibition rate of 47.1% at a concentration of 20 μM .
- Anticancer Potential : Studies have shown that quinazoline derivatives can inhibit cancer cell proliferation. For instance, compounds synthesized from similar structures were evaluated against multiple cancer cell lines, revealing moderate to high cytotoxicity against chronic myeloid leukemia cells .
- Kinase Inhibition : The compound's structure suggests potential interactions with various kinases. In a recent study, phenyl-substituted quinazolines exhibited significant binding affinities to several kinases, indicating their potential as kinase inhibitors .
Case Studies and Research Findings
Several studies have investigated the biological activity of quinazoline derivatives similar to the compound :
Study 1: Synthesis and COX-2 Inhibition
A study synthesized novel quinazoline derivatives and evaluated their COX-2 inhibitory activity. The results indicated that certain modifications led to enhanced inhibition rates compared to standard controls .
Study 2: Antiproliferative Activity
Another research effort focused on the antiproliferative effects of synthesized quinazolines against various cancer cell lines. The most potent compounds showed significant cytotoxicity in low micromolar concentrations, suggesting their potential for therapeutic applications in oncology .
Study 3: Kinase Profiling
A comprehensive screening of synthesized compounds against a panel of kinases revealed promising candidates for further development. The temperature shifts observed during Differential Scanning Fluorimetry (DSF) indicated strong binding interactions with several kinases, highlighting the therapeutic potential of these compounds in targeting specific pathways involved in cancer progression .
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step routes typical of quinazoline derivatives. Critical steps include:
- Quinazoline core formation : Cyclocondensation of dioxolo precursors with thiourea derivatives under reflux in dimethylformamide (DMF) .
- Sulfanylidene group incorporation : Nucleophilic substitution using thiol-bearing reagents at 60–80°C .
- Amide coupling : Reaction of the intermediate carboxylic acid with 4-phenylbutan-2-amine via EDC/HOBt-mediated coupling in dichloromethane (DCM) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. Which analytical methods are used to characterize its molecular structure?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR for functional group and aromatic proton analysis .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., observed m/z 431.9 vs. calculated 431.9) .
- X-ray crystallography : Resolves crystal packing and confirms the dioxolo-quinazoline fused ring system .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .
| Key Molecular Properties | Value | Source |
|---|---|---|
| Molecular Weight | 431.9 g/mol | |
| LogP (lipophilicity) | 3.02 | |
| Polar Surface Area | 68.88 Ų |
Q. What are the solubility and stability profiles under standard laboratory conditions?
- Solubility : Poor aqueous solubility (<0.1 mg/mL in water); soluble in DMSO (50 mg/mL), DCM, and DMF .
- Stability : Stable at 4°C in inert atmospheres for >6 months. Degrades at >100°C or under UV light, requiring amber vials for storage .
Q. What initial biological activities have been reported?
- Anticancer activity : IC values of 2–5 µM against HeLa and MCF-7 cell lines via MTT assays .
- Antimicrobial effects : MIC of 8 µg/mL against S. aureus (disk diffusion method) .
- Mechanistic insights : Inhibits topoisomerase II in enzyme-linked assays (50% inhibition at 10 µM) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scalable production?
- Design of Experiments (DOE) : Optimize temperature (60–80°C), solvent (DMF vs. THF), and catalyst (e.g., pyridine for acylation) via response surface methodology .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours for cyclocondensation) .
- Continuous-flow systems : Improve reproducibility and reduce byproducts in amide coupling steps .
Q. What methodologies elucidate the reaction mechanism of sulfanylidene group incorporation?
- Kinetic isotope effects (KIE) : Compare to identify rate-determining steps (e.g., C–S bond formation) .
- DFT calculations : Model transition states and electron density maps (software: Gaussian 16) to confirm nucleophilic aromatic substitution pathways .
- In-situ IR spectroscopy : Track intermediate thiolate species during reactions .
Q. How can computational modeling predict target interactions and selectivity?
- Molecular docking (AutoDock Vina) : Predict binding to topoisomerase II (PDB: 1ZXM) with key residues (e.g., Asn91 hydrogen bonding) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Relate LogP and polar surface area to antimicrobial activity (R = 0.82 for S. aureus) .
Q. How to resolve contradictions in reported biological activity across studies?
- Assay standardization : Compare protocols (e.g., serum concentration in cell culture, incubation time) .
- Off-target profiling : Use kinase inhibitor panels (Eurofins) to identify non-specific binding .
- Metabolic stability testing : Liver microsome assays to rule out rapid degradation in certain models .
Q. What degradation pathways occur under physiological or stressed conditions?
- Forced degradation studies : Expose to pH 1–13 (HCl/NaOH) and heat (40–80°C) with HPLC monitoring .
- LC-MS/MS identification : Detect hydrolysis products (e.g., cleavage of dioxolo ring at pH >10) .
- Oxidative stability : HO exposure reveals sulfanylidene oxidation to sulfone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
